molecular formula C25H30N4OS B15193294 6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one CAS No. 676116-01-1

6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B15193294
CAS No.: 676116-01-1
M. Wt: 434.6 g/mol
InChI Key: SRAQFALNAGNAQE-UHFFFAOYSA-N
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Description

6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one is a complex organic compound known for its significant pharmacological properties This compound is structurally characterized by the presence of a benzo(d)isothiazolyl group attached to a piperazine ring, which is further linked to a quinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo(d)isothiazolyl Piperazine Intermediate: This step involves the reaction of benzo(d)isothiazole with piperazine under controlled conditions to form the intermediate compound.

    Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with an appropriate alkylating agent to introduce the ethyl group.

    Cyclization: The alkylated intermediate undergoes cyclization with a suitable reagent to form the quinolinone ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinolinone moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and pharmacological properties.

Scientific Research Applications

6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, schizophrenia, and bipolar disorder due to its interaction with serotonin and dopamine receptors.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, primarily serotonin (5-HT) and dopamine (D2) receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the inhibition of serotonin reuptake and dopamine receptor antagonism, which contribute to its antipsychotic and mood-stabilizing properties.

Comparison with Similar Compounds

Similar Compounds

    Ziprasidone: A well-known antipsychotic drug with a similar benzo(d)isothiazolyl piperazine structure.

    Lurasidone: Another antipsychotic with structural similarities, particularly in the piperazine and quinolinone moieties.

    Risperidone: Shares the benzo(d)isothiazolyl group and is used in the treatment of schizophrenia and bipolar disorder.

Uniqueness

6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and pharmacological properties. Its ability to interact with both serotonin and dopamine receptors makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

676116-01-1

Molecular Formula

C25H30N4OS

Molecular Weight

434.6 g/mol

IUPAC Name

6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4,4,8-trimethyl-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C25H30N4OS/c1-17-14-18(15-20-23(17)26-22(30)16-25(20,2)3)8-9-28-10-12-29(13-11-28)24-19-6-4-5-7-21(19)31-27-24/h4-7,14-15H,8-13,16H2,1-3H3,(H,26,30)

InChI Key

SRAQFALNAGNAQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)CC2(C)C)CCN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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